6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole
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Overview
Description
6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a bromine atom, a tetrahydrofuran ring, and a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and tetrahydrofuran.
Bromination: The nitro group is reduced to an amine, followed by bromination to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with tetrahydrofuran under acidic or basic conditions to form the benzoimidazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-1-(tetrahydrofuran-3-yl)-1H-imidazole: This compound shares a similar structure but with a methoxy group instead of the benzoimidazole core.
6-Bromo-5-methylimidazo[1,2-a]pyridine: Another related compound with a different heterocyclic core.
Uniqueness
6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole is unique due to its specific combination of the bromine atom, tetrahydrofuran ring, and benzoimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
6-bromo-2-(oxolan-3-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H11BrN2O/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7/h1-2,5,7H,3-4,6H2,(H,13,14) |
InChI Key |
YJQXCPPIHCYMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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